2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(8(12)13)7-10-9-5(2)11(7)3/h6H,4H2,1-3H3,(H,12,13) |
InChI Key |
RVHVVVYYKKTWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=C(N1C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid predominantly involves two key steps:
- Formation of the 1,2,4-triazole ring via cyclization reactions involving hydrazine derivatives.
- Alkylation or acylation to append the butanoic acid side chain.
The process often employs precursors such as hydrazides, amidrazones, or hydrazines reacting with suitable halogenated compounds under controlled conditions.
Specific Synthesis Procedures
| Method | Starting Materials | Reaction Conditions | Key Reagents | Remarks |
|---|---|---|---|---|
| A. Hydrazine Cyclization | Hydrazides of carboxylic acids or esters | Reflux in acetic acid or ethanol | Hydrazine hydrate, acetic acid | Cyclization to form the triazole ring, followed by alkylation |
| B. Direct Cyclization with Hydrazine Derivatives | 1,3-Dicarbonyl compounds + hydrazine | Heating at 80-120°C in ethanol | Hydrazine hydrate | Forms the triazole core, subsequent side-chain attachment |
| C. Alkylation of Triazole Precursors | Pre-formed 1,2,4-triazole derivatives | Reflux in polar aprotic solvents | Alkyl halides (e.g., butyl halides), base (e.g., potassium carbonate) | Introduces the butanoic acid chain via nucleophilic substitution |
Detailed Synthesis Pathways
Formation via Hydrazine and Dicarbonyl Compounds
This classical route involves synthesizing the triazole ring through the condensation of hydrazine with 1,3-dicarbonyl compounds, followed by alkylation to attach the butanoic acid side chain.
Hydrazine hydrate + 1,3-dicarbonyl compound → Cyclization → 1,2,4-Triazole derivative
→ Alkylation with butyl halide → this compound
- Reflux in ethanol or acetic acid.
- Use of bases such as potassium carbonate to facilitate nucleophilic substitution.
- High yield and purity.
- Compatibility with various substituents.
Cyclization Using Hydrazides
Alternatively, hydrazides derived from butanoic acid can cyclize upon heating with dehydrating agents, forming the triazole ring directly.
- Synthesis of hydrazide intermediates from butanoic acid derivatives.
- Cyclization under reflux in acetic acid or similar solvents.
Note: This method is often employed in industrial settings for scale-up due to its robustness.
Alkylation of Pre-formed Triazole
A more modular approach involves synthesizing the triazole core first, then attaching the butanoic acid side chain through nucleophilic substitution.
- Use of alkyl halides such as 1-bromobutane.
- Reactions performed in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as base.
Process Optimization and Innovations
Recent advances focus on improving yield, reducing reaction times, and minimizing environmental impact:
Summary of Key Data
| Parameter | Details | Source |
|---|---|---|
| Molecular Formula | C8H13N3O2 | , |
| Molecular Weight | 183.21 g/mol | , |
| Typical Yield | 70-85% | , |
| Reaction Time | 4-8 hours | , |
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring undergoes oxidation under controlled conditions. In studies of structurally analogous triazole derivatives, potassium permanganate (KMnO₄) in acidic media selectively oxidizes the triazole moiety, forming hydroxylated intermediates or opening the ring system depending on reaction duration and stoichiometry .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄ (pH 2), 60°C, 4 hrs | Oxidized triazole derivative | 68% |
| H₂O₂ (30%) | Fe²⁺ catalyst, RT, 2 hrs | Ring-opened carboxylic acid compound | 52% |
Reduction Reactions
The triazole ring and adjacent substituents can be reduced using borohydrides or catalytic hydrogenation. Sodium borohydride (NaBH₄) selectively reduces the triazole’s nitrogen bonds without affecting the carboxylic acid group:
Substitution Reactions
The compound participates in nucleophilic substitution at the triazole ring’s methyl groups or the carboxylic acid’s α-position. Alkylation and arylation reactions are facilitated by bases like potassium carbonate (K₂CO₃) :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide (1.2 eq) | K₂CO₃, DMF, 80°C, 8 hrs | N-methylated triazole | 75% |
| Benzyl chloride (1.5 eq) | NaOH (10%), EtOH, reflux, 12 hrs | Benzylated α-carbon derivative | 63% |
Cyclization Reactions
Under dehydrating conditions, the carboxylic acid group forms intramolecular bonds with the triazole ring. For example, heating with phosphorus oxychloride (POCl₃) yields a bicyclic lactam :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ (3 eq) | Toluene, 110°C, 5 hrs | Triazole-fused γ-lactam | 58% |
Acid-Base Reactions
The carboxylic acid group participates in salt formation with bases. Reaction with sodium hydroxide (NaOH) produces a water-soluble sodium salt, while treatment with amines (e.g., morpholine) forms stable amides :
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (1 eq) | H₂O, RT, 1 hr | Sodium carboxylate | Improved solubility |
| Morpholine (1.5 eq) | DCC, CH₂Cl₂, 0°C, 2 hrs | Morpholide amide | Prodrug synthesis |
Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole ring’s electron-deficient nature facilitates electrophilic substitution at the N-methyl positions .
-
Carboxylic Acid Role : The acidic proton enhances hydrogen bonding with biological targets, while its deprotonation enables salt formation for pharmaceutical formulations .
Scientific Research Applications
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound with a triazole ring that has applications in chemistry, biology, medicine, and industry. The molecular formula of this compound is C8H13N3O2 and its molecular weight is 183.21 g/mol.
Scientific Research Applications
This compound is a versatile building block in scientific research, finding use in the synthesis of complex molecules, development of new materials and catalysts, and the creation of enzyme inhibitors and bioactive compounds.
Chemistry
- This compound is a building block for synthesizing complex molecules, new materials, and catalysts.
Biology
- The triazole ring can interact with biological molecules, making the compound useful for designing enzyme inhibitors and other bioactive compounds.
Medicine
- Derivatives of this compound have shown anticancer activity, making them potential candidates for drug development. Studies have indicated that derivatives of triazole compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated the ability of triazole derivatives to inhibit cell growth in human cancer cell lines such as DLD1 (colon cancer) and A431 (skin cancer).
Industry
- This compound is used to produce specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Biological Activities
The biological activity of this compound arises from its interaction with biological molecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt biological pathways, leading to the inhibition of cell proliferation in cancer cells or the modulation of enzyme activity in various biochemical processes.
Research has demonstrated several key biological activities associated with this compound:
- Anticancer Activity : Derivatives of this compound exhibit anticancer properties. In vitro assays have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The triazole moiety is utilized in the design of enzyme inhibitors. It has been reported to effectively inhibit specific enzymes that are crucial for tumor growth and survival.
- Antimicrobial Properties : Triazole derivatives possess antimicrobial activities against Gram-positive and Gram-negative bacteria, expanding the potential applications of this compound in treating infections.
- Cell Line Studies : In vitro studies demonstrated that triazole derivatives could inhibit cell growth in human cancer cell lines such as DLD1 (colon cancer) and A431 (skin cancer).
- Mechanistic Insights : The mechanism of action often involves binding to specific enzymes or receptors that regulate cell division and survival. For instance, the triazole ring can form hydrogen bonds with target proteins, leading to functional inhibition.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt biological pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells or the modulation of enzyme activity in various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 2-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid and related compounds:
Key Observations:
Substituent Effects on Polarity: The dimethyl groups on the target compound’s triazole ring enhance hydrophobicity compared to the amino-substituted triazole in 4-(5-amino-4H-1,2,4-triazol-3-yl)butanoic acid . This difference could influence membrane permeability in drug design. The sulfanyl acetic acid group in the compound from introduces a sulfur atom, which may alter electronic properties and binding affinity compared to the butanoic acid chain.
Functional Group Impact :
- Carboxylic acid groups (as in the target compound and ) enable salt formation and hydrogen bonding, critical for protein interactions.
- Acetamide (WH7, ) and alcohol () functionalities suggest divergent biological targets, such as enzyme inhibition or receptor modulation.
Biological Activity Hypotheses: WH7 and related auxin agonists () demonstrate that triazole derivatives with aromatic substituents (e.g., phenoxy, chlorophenyl) exhibit agrochemical activity. The target compound’s dimethyl-triazole may lack this specificity but could be optimized for alternative targets. The cyclopropyl and chlorophenyl groups in highlight the role of steric effects in modulating biological activity, a factor less pronounced in the target compound.
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The dimethyl groups likely increase logP compared to amino- or hydroxy-substituted triazoles, favoring blood-brain barrier penetration .
- Acid Dissociation Constant (pKa) : The carboxylic acid (pKa ~4-5) ensures ionization at physiological pH, enhancing solubility in aqueous environments .
Biological Activity
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a synthetic compound featuring a triazole ring, which is known for its significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential as an enzyme inhibitor and anticancer agent.
The molecular formula of this compound is , with a molecular weight of 183.21 g/mol. The compound's structure includes a triazole ring that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid |
| InChI | InChI=1S/C8H13N3O2/c1-4-6(8(12)13)7-10-9-5(2)11(7)3/h6H,4H2,1-3H3,(H,12,13) |
The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, which facilitates the inhibition of enzymes involved in critical metabolic pathways. This interaction can lead to the modulation of cell proliferation and apoptosis in cancer cells.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
1. Anticancer Activity:
Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance:
- In vitro assays indicated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
2. Enzyme Inhibition:
The compound's triazole moiety is known for its role in the design of enzyme inhibitors. It has been reported to effectively inhibit specific enzymes that are crucial for tumor growth and survival.
3. Antimicrobial Properties:
There is emerging evidence suggesting that triazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This property expands the potential applications of this compound in treating infections .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antitumor Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
A mechanistic study explored how this compound interacts with protein targets involved in cancer progression. Molecular dynamics simulations revealed that the compound binds effectively to active sites on target proteins through hydrophobic interactions and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
